Molecular Weight and Physicochemical Property Comparison: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol vs. Selected 1,2,4-Triazine Analogs
3-Hydrazino-6-methyl-1,2,4-triazin-5-ol exhibits a lower molecular weight (141.13 g/mol) and lower lipophilicity (LogP = -1.03) compared to common analogs such as 3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-ol (MW 233.29, LogP 1.8) and 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (MW 221.64, LogP not available but predicted >2) . This reduced lipophilicity and smaller size align with fragment-like properties, favoring higher aqueous solubility and potential for optimization in fragment-based drug discovery campaigns .
| Evidence Dimension | Molecular Weight (g/mol) and LogP |
|---|---|
| Target Compound Data | MW = 141.13 g/mol, LogP = -1.03 |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-ol: MW = 233.29 g/mol, LogP = 1.8; 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: MW = 221.64 g/mol |
| Quantified Difference | Target compound MW is 92.16 g/mol lower than benzylsulfanyl analog; LogP is 2.83 units lower, indicating markedly higher hydrophilicity. |
| Conditions | Computed physicochemical properties from PubChem and vendor databases; LogP calculated via XLogP3 or similar algorithms. |
Why This Matters
The significantly lower molecular weight and negative LogP make this compound a superior fragment-like starting point for medicinal chemistry optimization compared to bulkier, more lipophilic triazine analogs.
